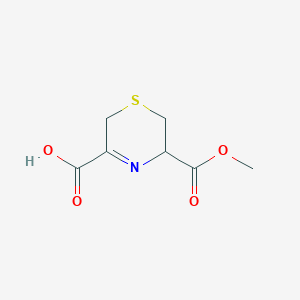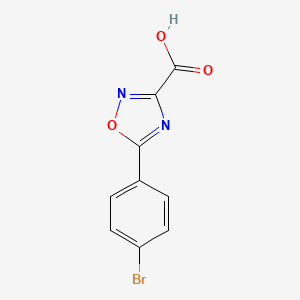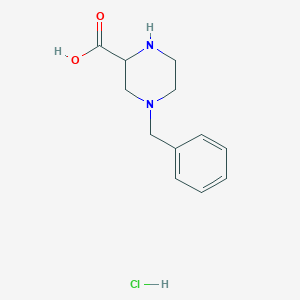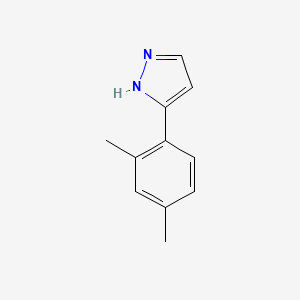
3-(2,4-Dimethylphenyl)-1H-pyrazole
Descripción general
Descripción
3-(2,4-Dimethylphenyl)-1H-pyrazole, also known as 3DMPP, is a heterocyclic organic compound that is used in scientific research and laboratory experiments. It is a five-membered ring pyrazole with two methyl substituents on the phenyl ring. 3DMPP is a versatile compound that can be used in a variety of applications, including synthesis, scientific research, and laboratory experiments. It is also used in biochemical and physiological studies, as well as in drug development.
Aplicaciones Científicas De Investigación
Tautomerism and Crystallography
- Annular Tautomerism of NH-pyrazoles : Research on NH-pyrazoles, including compounds like 3-(2,4-Dimethylphenyl)-1H-pyrazole, has shown unique tautomerism in solution and solid states, as revealed by X-ray crystallography and NMR spectroscopy. This study is significant for understanding the structural properties of such compounds (Cornago et al., 2009).
Synthetic Methods
Solvent-free Synthesis : A solvent-free method for synthesizing 1 N -acetyl pyrazoles, including this compound derivatives, has been developed. This process highlights a more environmentally friendly approach to chemical synthesis (Thirunarayanan & Sekar, 2016).
Novel Derivative Synthesis : A study describes the effective synthesis of a novel pyrazole derivative, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, highlighting its structural and antioxidant properties. This contributes to the growing database of pyrazole derivatives with potential applications in various fields (Naveen et al., 2021).
Derivatives for Biological Activities : The synthesis of 3-phenyl-1H-pyrazole derivatives, including variations of this compound, has been explored for their potential as biologically active compounds, especially in cancer therapy (Liu et al., 2017).
Catalysis and Organic Reactions
- Electrochemically Catalyzed Reactions : Studies have examined the electrocatalyzed N-N coupling and ring cleavage of this compound, leading to the synthesis of new heterocyclic compounds. This is crucial for developing novel synthetic pathways in organic chemistry (Zandi et al., 2021).
Structural and Chemical Analysis
Structural Analysis and Characterization : Detailed structure analysis and characterization of 3,4-dimethyl-1H-yl-pyrazole have been conducted using spectroscopic techniques, contributing to a better understanding of its chemical properties (Dong-ge, 2009).
Molecular Docking Analysis : Tri-substituted pyrazoles, including this compound derivatives, have been synthesized and analyzed for their antibacterial and antioxidant activities. Molecular docking studies have provided insights into their potential biological interactions (Lynda, 2021).
Luminescence and Sensing Applications
- Luminescence Sensing of Benzaldehyde : Lanthanide-organic frameworks involving this compound have shown selective sensitivity to benzaldehyde-based derivatives, indicating their potential as fluorescence sensors (Shi et al., 2015).
Mecanismo De Acción
Target of Action
The primary targets of 3-(2,4-Dimethylphenyl)-1H-pyrazole are alpha-adrenergic receptors and octopamine receptors in the central nervous system . These receptors play a crucial role in the regulation of various physiological processes, including neurotransmission and the modulation of immune responses .
Mode of Action
This compound interacts with its targets through alpha-adrenergic agonist activity and by inhibiting monoamine oxidases and prostaglandin synthesis . This interaction leads to overexcitation in the target organisms, which can result in paralysis and death .
Pharmacokinetics
Similar compounds are known to be volatile and almost insoluble in water . These properties can impact the compound’s bioavailability and its potential for leaching into groundwater .
Result of Action
The molecular and cellular effects of this compound’s action include overexcitation, paralysis, and death in target organisms . In mammals, the compound is less harmful, making it a useful insecticide against mite or tick infestations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s volatility and water insolubility can affect its distribution in the environment . Therefore, environmental conditions such as soil type, temperature, and moisture levels can influence the compound’s action and efficacy .
Análisis Bioquímico
Biochemical Properties
3-(2,4-Dimethylphenyl)-1H-pyrazole plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to act as either an agonist or antagonist, depending on the specific receptor it interacts with. The compound induces conformational changes in these receptors, leading to either activation or inhibition of receptor activity . This interaction influences the activity of enzymes, receptors, and other proteins, subsequently altering cell signaling pathways and gene expression .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect cell proliferation, differentiation, and apoptosis. Additionally, it can modulate immune responses and exhibit anti-inflammatory properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and subsequent cellular responses. The compound’s ability to induce conformational changes in receptors plays a pivotal role in its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties and modulation of immune responses. At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s distribution within different cellular compartments can have significant implications for its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is determined by specific targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity. Understanding the subcellular localization of the compound is essential for elucidating its precise biochemical effects .
Propiedades
IUPAC Name |
5-(2,4-dimethylphenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-3-4-10(9(2)7-8)11-5-6-12-13-11/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEFGCQNAHGBTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=NN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


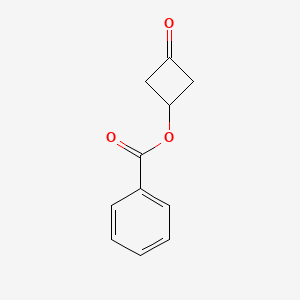
![Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1391575.png)
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline](/img/structure/B1391576.png)
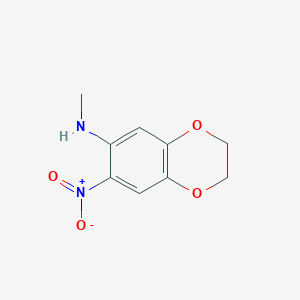
![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1391582.png)

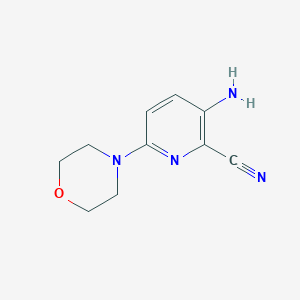
![4-[3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B1391587.png)
![tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate](/img/structure/B1391588.png)

